molecular formula C12H17N5 B13425941 (1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B13425941
M. Wt: 231.30 g/mol
InChI Key: USIBQFLWQLWFGA-UHFFFAOYSA-N
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Description

(1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is a heterocyclic compound featuring a pyrazole core substituted with an isobutyl group at the N-1 position and a pyrazinyl moiety at the C-3 position.

Properties

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

[1-(2-methylpropyl)-3-pyrazin-2-ylpyrazol-4-yl]methanamine

InChI

InChI=1S/C12H17N5/c1-9(2)7-17-8-10(5-13)12(16-17)11-6-14-3-4-15-11/h3-4,6,8-9H,5,7,13H2,1-2H3

InChI Key

USIBQFLWQLWFGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=NC=CN=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives such as pyrazole oxides.

    Reduction: Reduced derivatives such as pyrazole alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related pyrazole derivatives are highlighted below:

Table 1: Key Comparisons with Structural Analogs

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
(1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine (Target) C13H17N5 Isobutyl (N-1), Pyrazinyl (C-3) ~243.3 (calculated) Potential kinase inhibitor; high lipophilicity
[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine C15H14N4 Phenyl (N-1), Pyridinyl (C-3) 250.3 Higher aromaticity; possible CNS activity
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine C8H13N3 Fused pyrrolopyrazole system 151.2 Rigid structure; synthetic intermediate
3,3,3-Trifluoro-1-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)propan-1-amine C18H17F3N4O2S Tosyl, trifluoropropyl, pyrrolopyrazine 428.4 Electron-withdrawing groups; antiviral leads
1-Isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole C12H18F3N3O Trifluoropropoxymethyl (C-3) 301.3 Enhanced metabolic stability; agrochemical use

Structural and Functional Analysis

Substituent Effects

  • Target vs. [1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine :

  • The isobutyl group increases lipophilicity (logP ~2.8 estimated) compared to phenyl, improving membrane permeability . Target vs. Fused Pyrrolopyrazole Derivatives:
  • Fused systems (e.g., pyrrolo[1,2-b]pyrazole) introduce conformational rigidity, which may reduce entropic penalties in target binding but limit synthetic accessibility .

Synthetic Methodologies

  • The target’s synthesis likely involves pyrazole alkylation (e.g., isobutyl bromide) followed by pyrazine coupling, analogous to SEM-protection strategies in . In contrast, tosylated pyrrolopyrazines () require multi-step protection/deprotection, increasing complexity .

Applications Pharmaceutical Potential: Pyrazinyl moieties (as in the target) are common in kinase inhibitors (e.g., JAK/STAT pathways), while trifluoropropyl derivatives () are leveraged for stability in agrochemicals . Electronic Properties: The target’s amine group (-CH2NH2) offers protonation sites (pKa ~9–10), enhancing solubility in acidic environments compared to non-amine analogs .

Research Findings and Limitations

  • Gaps in Data : Direct pharmacological data for the target compound are absent in the evidence; inferences rely on structural analogs.
  • Contradictions : lists discontinued availability for some analogs, suggesting scalability challenges.
  • Future Directions : Computational modeling (e.g., docking studies) could predict the target’s binding modes relative to pyridinyl or fused-ring analogs .

Biological Activity

(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features, including an isobutyl group and a pyrazinyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H15N5\text{C}_{12}\text{H}_{15}\text{N}_5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator, influencing pathways related to cell proliferation, inflammation, and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses. It was noted to inhibit the release of pro-inflammatory cytokines in cellular models, indicating its role in managing inflammation-related conditions .
  • Antioxidant Activity : In vitro assays have demonstrated that derivatives of this compound possess antioxidant properties, which are crucial for mitigating oxidative stress-related diseases .

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50/EffectivenessReference
AnticancerHepG254.25% growth inhibition
AnticancerHeLa38.44% growth inhibition
Anti-inflammatoryLPS-induced modelsInhibition of TNFα release
AntioxidantVarious assaysSignificant antioxidant activity

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Study on MK2 Inhibitors : A related pyrazole compound was shown to inhibit MK2, a kinase involved in inflammatory signaling pathways. This inhibition correlated with reduced TNFα release in vitro and in vivo models .
  • Cytotoxicity in Cancer Models : A comprehensive evaluation of various pyrazole derivatives revealed that structural modifications significantly impact their cytotoxicity against cancer cell lines, emphasizing the importance of specific functional groups for enhancing biological activity .
  • Mechanistic Insights : Research highlighted the binding interactions between pyrazole derivatives and target proteins, utilizing techniques like X-ray crystallography to elucidate the molecular basis for their biological effects .

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